2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, particularly as a kinase inhibitor, which makes it a promising candidate for drug development, especially in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes through Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo further reactions to form the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrido[2,3-d]pyrimidines .
Scientific Research Applications
2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, primarily kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it an effective anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:
Uniqueness
What sets 2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one apart is its specific substitution pattern, which imparts unique biological activities and selectivity towards certain kinases. This makes it a valuable compound for targeted drug development .
Properties
Molecular Formula |
C14H16ClN3O |
---|---|
Molecular Weight |
277.75 g/mol |
IUPAC Name |
2-chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H16ClN3O/c1-9-7-11(19)18(14(2)5-3-4-6-14)12-10(9)8-16-13(15)17-12/h7-8H,3-6H2,1-2H3 |
InChI Key |
GZHLECDSZJOQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3(CCCC3)C |
Origin of Product |
United States |
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